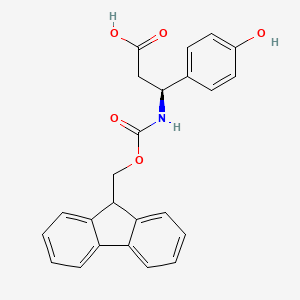

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

CAS No.: 501015-33-4

Cat. No.: VC2355286

Molecular Formula: C24H21NO5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501015-33-4 |

|---|---|

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.4 g/mol |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |

| Standard InChI Key | VJELJMCALKYCRN-QFIPXVFZSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O |

Introduction

General Information and Properties

Chemical Identity and Structure

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a derivative of phenylglycine, classified as a non-proteinogenic amino acid. The compound features a chiral center at the C-3 position with the S-configuration, which is critical for its biological activity and synthetic applications. Its molecular formula is C24H21NO5 with a precise molecular weight of 403.43 g/mol, containing key functional groups including an amino group protected by the Fmoc moiety, a carboxylic acid group, and a hydroxyl group positioned at the para position of the phenyl ring . Alternative names for this compound include Fmoc-4-hydroxy-L-b-phenylalanine and (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, reflecting its structural elements and stereochemistry . The structure contains the characteristic 9H-fluoren-9-ylmethoxycarbonyl protecting group attached to the amino function, which plays a crucial role in its application within peptide synthesis protocols.

Physical and Chemical Properties

The physical state of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is typically a white or off-white solid, with specific optical rotation measured at [α]D= -38 ± 1° (c=1 in DMF) at 20°C . While exact solubility data is limited in the search results, compounds with Fmoc protection generally exhibit good solubility in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO), but poor solubility in water and alcohols. The compound contains both acidic (carboxylic acid and phenolic hydroxyl) and basic (protected amino) functional groups, contributing to its chemical reactivity and potential for various modifications. Its predicted density is approximately 1.334±0.06 g/cm³, with a high predicted boiling point of 675.0±55.0°C, suggesting considerable thermal stability . The pKa value is predicted to be around 4.30±0.10, indicating the acidity of its carboxylic acid function, which influences its behavior in different pH environments . For optimal preservation of its chemical integrity, the recommended storage condition is 2-8°C, which minimizes potential degradation through oxidation or hydrolysis .

Synthesis and Preparation Methods

Synthetic Routes

Mechanism of Action

Target of Action

The primary biological target of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a critical role in the tyrosine catabolic pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a key step in the degradation of tyrosine in various organisms. The interaction between the compound and HPPD involves specific binding to the active site of the enzyme, potentially through hydrogen bonding interactions between the hydroxyl group on the phenyl ring and amino acid residues within the enzyme's binding pocket. The Fmoc protected form of the compound generally serves as a precursor that, after deprotection, can exhibit the inhibitory activity against HPPD or be incorporated into peptides that target this enzyme or related biological systems. The stereochemistry of the compound is particularly important for its binding affinity and specificity, as the S-configuration at the C-3 position likely facilitates optimal spatial arrangement for interaction with the target enzyme.

Biochemical Pathways

The inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) by Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid or its derivatives affects the catabolism of tyrosine, leading to an accumulation of tyrosine and a decrease in the production of homogentisic acid. This disruption in the tyrosine degradation pathway can have cascading effects on various biochemical processes, including the synthesis of plastoquinone in plants, which is essential for photosynthesis and carotenoid biosynthesis. In mammalian systems, interference with this pathway can affect the metabolism of phenylalanine and tyrosine, potentially influencing neurotransmitter synthesis and function. The compound's structural resemblance to natural amino acids involved in physiological processes suggests it may also interact with other biological systems, possibly functioning as a neurotransmitter analog or modulating receptor functions. When incorporated into peptides, the compound can confer unique structural properties that may enhance binding to specific receptors or enzymes, making it valuable for designing peptides with targeted biological activities. The specific biochemical consequences of these interactions depend on the biological context and the specific modifications made to the compound during peptide synthesis.

Applications and Uses

Role in Peptide Synthesis

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS), where its Fmoc protecting group allows for selective deprotection and coupling reactions. The compound's incorporation into peptide sequences introduces a unique structural element that can significantly alter the conformational properties and biological activities of the resulting peptides . In particular, its hydroxyphenyl moiety can participate in hydrogen bonding and hydrophobic interactions, potentially enhancing peptide-receptor binding or stabilizing specific peptide conformations. Studies have demonstrated the successful use of this compound in synthesizing peptides that target specific receptors involved in various physiological processes. The strategic inclusion of this non-proteinogenic amino acid derivative in peptide design can lead to improved pharmacological properties, including enhanced stability against enzymatic degradation, increased binding affinity, and improved bioavailability. Furthermore, the para-hydroxyl group provides an additional point for chemical modification, allowing for the attachment of various functional groups, fluorescent tags, or linkers to create specialized peptide conjugates for research or therapeutic applications .

Research and Pharmaceutical Applications

In pharmaceutical research, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid plays a significant role in the development of novel therapeutic peptides, particularly those targeting specific biological pathways or receptors . The compound has been utilized in the creation of peptide-based drugs with potential applications in treating various conditions, including antimicrobial and anticancer activities. Its unique structural features, when incorporated into peptides, can enhance their ability to interact with specific biological targets, improving therapeutic efficacy and selectivity . In the field of medicinal chemistry, this compound serves as a valuable tool for structure-activity relationship studies, helping researchers understand how structural modifications affect biological activity. Additionally, peptides containing this compound are investigated for their diagnostic potential, serving as probes or markers for specific biological processes or disease states. The compound's role extends to biochemical research, where it is used to study enzyme-substrate interactions and protein folding, providing insights into fundamental biological mechanisms. As research continues to explore the applications of this versatile building block, its importance in drug discovery and development is likely to grow, particularly in the expanding field of peptide therapeutics .

Chemical Reactions and Behavior

Common Chemical Reactions

Comparative Analysis

Comparison with Similar Compounds

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid shares structural similarities with several related compounds but exhibits distinct characteristics that differentiate it from these analogs. When compared to Fmoc-Phenylalanine, the primary difference lies in the presence of the hydroxyl group on the phenyl ring, which enhances hydrogen bonding capabilities and alters the compound's hydrophilicity. In contrast to Fmoc-Tyrosine, which also contains a hydroxyl group on the phenyl ring, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid differs in the position of the amino group relative to the carboxylic acid function, resulting in different spatial arrangements and potentially different biological activities. Another related compound is Fmoc-4-Hydroxyphenylglycine, which has different stereochemistry and lacks the additional carbon between the amino group and carboxylic acid function, leading to distinct conformational properties. The table below summarizes key differences between these compounds:

| Compound | Hydroxyl Group Position | Amino Acid Type | Spacer between Amino and Carboxyl | Key Distinction |

|---|---|---|---|---|

| Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid | Para position | β-amino acid | One methylene group | Hydroxyl at para position with β-amino acid structure |

| Fmoc-Phenylalanine | None | α-amino acid | None | No hydroxyl group |

| Fmoc-Tyrosine | Para position | α-amino acid | None | Hydroxyl at para position with α-amino acid structure |

| Fmoc-4-Hydroxyphenylglycine | Para position | α-amino acid | None | Hydroxyl at para position with direct attachment of amino group to phenyl ring |

These structural differences translate to variations in physicochemical properties, reactivity patterns, and biological activities, making each compound suitable for specific applications in peptide chemistry and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume